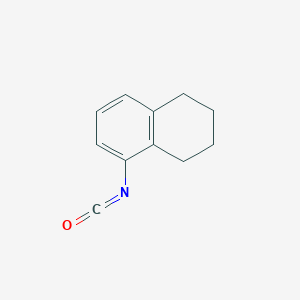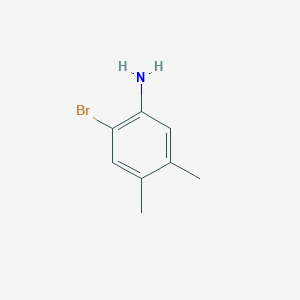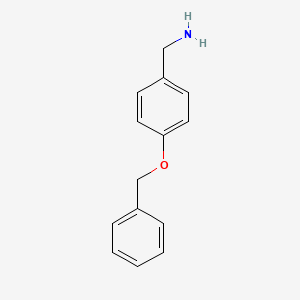
4-苄氧基苄胺
概述
描述
4-Benzyloxybenzylamine is an organic compound with the molecular formula C14H15NO. It is characterized by a benzylamine group attached to a benzyloxy group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its unique structural properties .
科学研究应用
4-Benzyloxybenzylamine has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and materials.
作用机制
Target of Action
4-Benzyloxybenzylamine is a synthetic analogue of the amino acid phenylalanine . Its primary target is the enzyme tyrosinase , which plays a crucial role in the production of melanin, the pigment responsible for skin color .
Mode of Action
4-Benzyloxybenzylamine acts as a potent inhibitor of tyrosinase . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the oxidation of phenols, thereby inhibiting the production of melanin .
Biochemical Pathways
The inhibition of tyrosinase by 4-Benzyloxybenzylamine affects the melanogenesis pathway . This pathway is responsible for the production of melanin in cells. By inhibiting tyrosinase, 4-Benzyloxybenzylamine reduces melanin production, which can lead to a decrease in skin pigmentation .
Result of Action
4-Benzyloxybenzylamine has been shown to be effective in inhibiting cell proliferation and inducing apoptosis in melanoma cells . This suggests that it may have potential therapeutic applications in the treatment of melanoma .
生化分析
Biochemical Properties
4-Benzyloxybenzylamine plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme tyrosinase . Tyrosinase is crucial in the biosynthesis of melanin, and the inhibition of this enzyme by 4-Benzyloxybenzylamine can prevent melanin formation. This interaction is particularly relevant in studies related to skin pigmentation and melanoma. Additionally, 4-Benzyloxybenzylamine has shown strong antimicrobial effects against both gram-positive and gram-negative bacteria .
Cellular Effects
4-Benzyloxybenzylamine has been observed to influence various cellular processes. It is effective in inhibiting cell proliferation and inducing apoptosis in melanoma cells . This compound’s ability to block tyrosinase activity is believed to contribute to its anti-aging properties by preventing melanin formation. Furthermore, 4-Benzyloxybenzylamine exhibits strong antimicrobial effects, making it a potential candidate for use as a skin protectant, especially in immunosuppressive conditions such as HIV or organ transplantation .
Molecular Mechanism
At the molecular level, 4-Benzyloxybenzylamine exerts its effects primarily through the inhibition of tyrosinase . This enzyme inhibition prevents the conversion of tyrosine to melanin, thereby reducing melanin synthesis. Additionally, 4-Benzyloxybenzylamine’s antimicrobial properties are attributed to its ability to disrupt bacterial cell walls and inhibit bacterial growth . The compound’s interaction with tyrosinase and its antimicrobial action highlight its potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyloxybenzylamine have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that 4-Benzyloxybenzylamine maintains its inhibitory effects on tyrosinase and its antimicrobial properties, making it a reliable compound for extended research applications .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 4-Benzyloxybenzylamine vary with dosage. At lower doses, the compound effectively inhibits tyrosinase activity and exhibits antimicrobial properties without significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver and kidney damage . These findings underscore the importance of dosage optimization in therapeutic applications of 4-Benzyloxybenzylamine.
Metabolic Pathways
4-Benzyloxybenzylamine is involved in metabolic pathways related to the biosynthesis and degradation of phenylalanine derivatives . The compound interacts with enzymes such as tyrosinase and other cofactors involved in melanin synthesis. Its inhibition of tyrosinase disrupts the normal metabolic flux, leading to reduced melanin production . Additionally, 4-Benzyloxybenzylamine’s antimicrobial action may influence metabolic pathways in bacteria, contributing to its bactericidal effects .
Transport and Distribution
Within cells and tissues, 4-Benzyloxybenzylamine is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its affinity for tyrosinase and other cellular components. Studies have shown that 4-Benzyloxybenzylamine accumulates in melanin-producing cells, where it exerts its inhibitory effects on melanin synthesis . Its antimicrobial properties also suggest that it can penetrate bacterial cell walls and disrupt bacterial metabolism .
Subcellular Localization
4-Benzyloxybenzylamine is primarily localized in the cytoplasm and melanosomes of melanin-producing cells . Its subcellular localization is directed by targeting signals that guide the compound to specific compartments where tyrosinase is active. This localization is crucial for its inhibitory effects on melanin synthesis. Additionally, 4-Benzyloxybenzylamine’s antimicrobial action involves its localization within bacterial cells, where it disrupts cellular processes and inhibits growth .
准备方法
Synthetic Routes and Reaction Conditions
4-Benzyloxybenzylamine can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of 4-benzyloxybenzylamine .
Another method involves the reduction of 4-benzyloxybenzaldehyde using a reducing agent such as sodium borohydride. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of 4-benzyloxybenzylamine often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized to ensure high efficiency and minimal environmental impact .
化学反应分析
Types of Reactions
4-Benzyloxybenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-benzyloxybenzaldehyde using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to 4-benzyloxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Benzyloxybenzaldehyde.
Reduction: 4-Benzyloxybenzyl alcohol.
Substitution: Products depend on the nucleophile used.
相似化合物的比较
Similar Compounds
4-Hydroxybenzylamine: Similar structure but lacks the benzyloxy group.
4-Benzyloxybenzaldehyde: An oxidized form of 4-benzyloxybenzylamine.
4-Benzyloxybenzyl alcohol: A reduced form of 4-benzyloxybenzylamine.
Uniqueness
4-Benzyloxybenzylamine is unique due to its combination of a benzyloxy group and a benzylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various compounds and a subject of interest in biochemical research.
属性
IUPAC Name |
(4-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOJFXVTTCGROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401632 | |
| Record name | 4-Benzyloxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22171-15-9 | |
| Record name | 4-Benzyloxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(benzyloxy)phenyl)]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


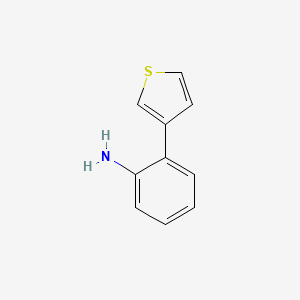
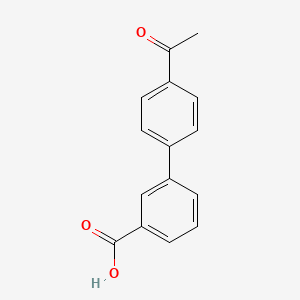
![2-[(3-METHYLBENZYL)THIO]ANILINE](/img/structure/B1275750.png)

![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)
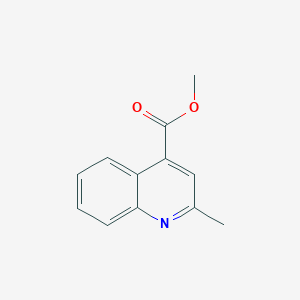

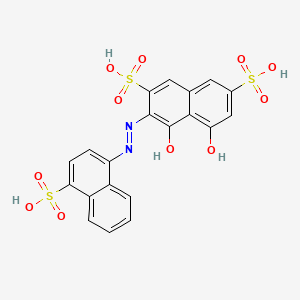
![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)


![Methyl 4-[(cyanoacetyl)amino]benzoate](/img/structure/B1275765.png)
